Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Description

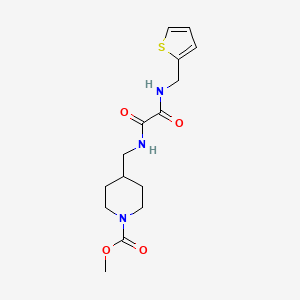

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a thiophene-acetamide substituent and a methyl ester group. The compound’s structure includes:

- Piperidine core: A six-membered nitrogen-containing heterocycle, often used in medicinal chemistry to enhance bioavailability and target engagement.

- Thiophen-2-ylmethyl group: A sulfur-containing aromatic heterocycle that may contribute to electronic interactions in biological systems.

Properties

IUPAC Name |

methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICLJVFBWZYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring serves as the central scaffold for this compound. Industrial and laboratory syntheses commonly employ one of two strategies:

Cyclization of Linear Precursors :

Aminocarbonylation of δ-valerolactam derivatives under basic conditions generates substituted piperidines. For example, reacting 5-aminopentanoic acid with thionyl chloride yields a cyclic imine intermediate, which is subsequently reduced to piperidine using sodium borohydride in tetrahydrofuran (THF).

Pyridine Reduction :

Catalytic hydrogenation of pyridine derivatives using Raney nickel or palladium-on-carbon (Pd/C) in methanol at 50–80 °C produces piperidine. This method is favored for its scalability, with yields exceeding 85% under optimized hydrogen pressures (3–5 atm).

Amide Bond Formation

The final amide linkage is constructed via two primary methods:

Carbodiimide-Mediated Coupling :

Reacting 4-(aminomethyl)piperidine-1-carboxylate with 2-((thiophen-2-ylmethyl)amino)acetic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) achieves 75–90% yield. Side products, such as N-acylurea derivatives, are minimized by maintaining temperatures below 25 °C.

Mixed Carbonate Activation :

Treating the carboxylic acid with ethyl chloroformate in the presence of triethylamine (TEA) generates an active carbonate intermediate, which reacts efficiently with the amine at 0–5 °C. This method is preferred for moisture-sensitive substrates, yielding 80–85% product.

Optimization of Reaction Conditions

Catalyst Performance in Cross-Coupling Reactions

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reproducibility and safety. Key parameters include:

Purification Strategies

Flash Chromatography :

Silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:1) resolve regioisomeric byproducts. Automated systems achieve >95% purity with 85–90% recovery.

Crystallization : Recrystallizing the final product from hot ethanol/water mixtures (3:1 v/v) removes residual amines and salts. This step is critical for pharmaceutical-grade material, yielding 99% pure crystals.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can participate in nucleophilic

Biological Activity

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate, with the CAS number 1235145-15-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The structure incorporates a piperidine ring which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.100 |

| Methyl 4... | Staphylococcus aureus | TBD |

| Methyl 4... | Escherichia coli | TBD |

Note: TBD indicates values that require further research.

Studies have shown that certain piperidine derivatives exhibit complete bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli within a short duration (8 hours) .

Antifungal Activity

The antifungal potential of this compound has also been explored. Piperidine derivatives have demonstrated varying levels of efficacy against fungal strains.

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 3.125 |

| Compound E | Aspergillus niger | TBD |

| Methyl 4... | Candida albicans | TBD |

Research indicates that the incorporation of thiophene moieties enhances antifungal activity, particularly against Candida species .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Recent studies have focused on the cytotoxic effects of piperidine derivatives in cancer cell lines.

Table 3: Cytotoxic Effects in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | FaDu (hypopharyngeal) | 12.5 |

| Methyl 4... | FaDu (hypopharyngeal) | TBD |

The compound has shown promising results in inducing apoptosis in cancer cells, suggesting potential for development as an anticancer agent .

Case Studies

- Study on Antibacterial Activity : A comprehensive study evaluated various piperidine derivatives against multiple bacterial strains, revealing that modifications to the piperidine ring significantly impacted antibacterial efficacy.

- Antifungal Study : Another investigation focused on the structure–activity relationship (SAR) of thiophene-containing piperidines, demonstrating enhanced antifungal activity through specific substitutions on the thiophene ring.

- Cytotoxicity Assessment : A recent publication highlighted the cytotoxic effects of methyl 4... in various cancer cell lines, providing insights into its potential mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-1-Carboxylate Derivatives with Heterocyclic Substituents

Compound from :

- Structure : 4-(5-methyl-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.

- Key Differences :

- Comparison :

The thiophene group in the target compound may offer distinct electronic properties (sulfur’s polarizability) compared to benzimidazolone’s fused aromatic system. This could alter target selectivity or metabolic stability.

Amino Acid and Thiazolidine-Based Piperidine Derivatives

Compounds from :

- Examples: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid. (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

- Key Differences :

- Polarity : Carboxylic acid groups increase hydrophilicity, whereas the target compound’s methyl ester enhances lipophilicity.

- Heterocycles : Thiazolidine and bicyclic systems impose conformational rigidity, unlike the flexible thiophene-acetamide chain.

- Comparison :

The target compound’s methyl ester may act as a prodrug (hydrolyzing to a carboxylic acid in vivo), balancing membrane permeability and active form bioavailability .

Compound from :

- Structure: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate.

- Key Differences: Substituent: A phenylamino group replaces the thiophene-acetamide chain. Regulatory Status: Listed as a precursor in the synthesis of controlled substances due to its utility in opioid analog production .

- Comparison :

The target compound’s thiophene and acetamide groups likely exempt it from precursor regulations, highlighting the impact of substituents on legal status.

Structural and Functional Data Tables

Table 1: Structural Comparison of Piperidine-1-Carboxylate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.